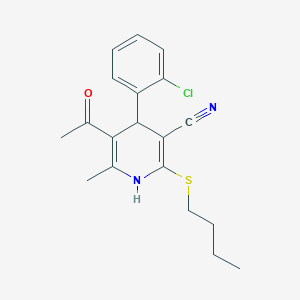![molecular formula C11H12IN3O B5091999 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol, also known as IQP, is a chemical compound that has been widely used in scientific research. It is a derivative of quinazoline, which is a heterocyclic organic compound. IQP has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases.
Wirkmechanismus
The exact mechanism of action of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is not fully understood. However, studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have anti-tumor activity, which makes it useful in cancer research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol. For example, more research is needed to fully understand the mechanism of action of this compound. Additionally, more studies are needed to determine the safety and efficacy of this compound in treating various diseases. Finally, more research is needed to determine the optimal dosage and delivery method for this compound.
Synthesemethoden
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is synthesized through a series of chemical reactions. The starting material is 6-iodo-4-chloroquinazoline, which is reacted with sodium azide to form 6-azido-4-chloroquinazoline. The azide group is then reduced to an amine group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-propanol to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases. Studies have shown that this compound has anti-tumor activity, and may be effective in treating breast, lung, and colon cancers. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in treating cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-[(6-iodoquinazolin-4-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRVQGIARQQTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)


![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
![3-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5092024.png)